molecular formula C8H14O2 B14454266 1,1-Dimethoxyhexa-2,4-diene CAS No. 72908-61-3

1,1-Dimethoxyhexa-2,4-diene

Cat. No.: B14454266
CAS No.: 72908-61-3
M. Wt: 142.20 g/mol
InChI Key: AHPWAHONMBZZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethoxyhexa-2,4-diene is an organic compound characterized by the presence of two methoxy groups attached to a hexadiene backbone. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity. The presence of conjugated double bonds in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 1,1-Dimethoxyhexa-2,4-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting from an allylic alcohol, the compound can be synthesized by treating it with a dehydrating agent such as sulfuric acid or phosphoric acid under controlled conditions . Another method involves the free radical halogenation of an allylic carbon followed by dehydrohalogenation .

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors that allow for precise control over reaction conditions and higher yields.

Chemical Reactions Analysis

1,1-Dimethoxyhexa-2,4-diene undergoes a variety of chemical reactions due to the presence of its conjugated diene system. Some of the notable reactions include:

    Electrophilic Addition: The compound can undergo 1,2- and 1,4-addition reactions with electrophiles such as hydrogen halides (e.g., HBr). .

    Oxidation: The diene can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or other oxidized products.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of HBr can yield both 1,2- and 1,4-addition products, with the distribution influenced by the reaction temperature .

Scientific Research Applications

1,1-Dimethoxyhexa-2,4-diene has found applications in various fields of scientific research:

Mechanism of Action

The mechanism by which 1,1-Dimethoxyhexa-2,4-diene exerts its effects is primarily through its ability to participate in electrophilic addition reactions. The conjugated diene system allows for the formation of resonance-stabilized carbocations, which can then undergo further reactions with nucleophiles or electrophiles . This reactivity is exploited in various synthetic applications to create complex molecules.

Comparison with Similar Compounds

1,1-Dimethoxyhexa-2,4-diene can be compared to other conjugated dienes such as 1,3-butadiene and 1,3-hexadiene. While all these compounds share the characteristic of having conjugated double bonds, this compound is unique due to the presence of methoxy groups, which influence its reactivity and the types of reactions it can undergo .

Similar compounds include:

Properties

CAS No.

72908-61-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1,1-dimethoxyhexa-2,4-diene

InChI

InChI=1S/C8H14O2/c1-4-5-6-7-8(9-2)10-3/h4-8H,1-3H3

InChI Key

AHPWAHONMBZZRZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.